Phycoerythrobilin

Description

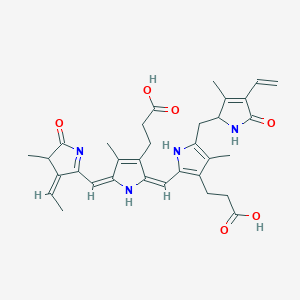

Structure

3D Structure

Properties

CAS No. |

18097-67-1 |

|---|---|

Molecular Formula |

C12H15NO5S |

Molecular Weight |

586.7 g/mol |

IUPAC Name |

3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,14-15,19,26,34-35H,2,9-13H2,1,3-6H3,(H,36,43)(H,38,39)(H,40,41)/b20-7-,25-14+,29-15+ |

InChI Key |

GLWKVDXAQHCAIO-CDHJOLGUSA-N |

SMILES |

CC=C1C(C(=O)N=C1C=C2C(=C(C(=CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |

Isomeric SMILES |

C/C=C\1/C(C(=O)N=C1/C=C/2\C(=C(/C(=C\C3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C |

Canonical SMILES |

CC=C1C(C(=O)N=C1C=C2C(=C(C(=CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |

Synonyms |

phycoerythrobilin |

Origin of Product |

United States |

Foundational & Exploratory

Phycoerythrobilin: A Technical Guide to its Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycoerythrobilin (PEB) is a red, light-harvesting linear tetrapyrrole chromophore, classified as a phycobilin. It plays a crucial role as an accessory pigment in the photosynthetic apparatus of cyanobacteria, red algae, and cryptomonads. Covalently attached to phycobiliproteins, primarily phycoerythrin (PE), PEB efficiently absorbs green light, a spectral region where chlorophylls have poor absorption, and transfers the captured energy to the photosynthetic reaction centers. This unique photophysical property, along with its potent antioxidant and anti-inflammatory activities, has positioned this compound as a molecule of significant interest in various fields, including biotechnology, diagnostics, and therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and key experimental methodologies related to this compound.

Chemical Structure and Properties

This compound is an open-chain tetrapyrrole characterized by a system of conjugated double bonds, which is responsible for its distinct red color and light-absorbing properties.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[[(2R)-4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3E,4R)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid | [1] |

| Molecular Formula | C₃₃H₃₈N₄O₆ | [1] |

| Molar Mass | 586.68 g/mol | [1] |

| CAS Number | 18097-67-1 | [1] |

Table 2: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Notes | Reference(s) |

| Appearance | Red pigment | ||

| Solubility | Water-soluble when covalently bound to phycobiliproteins. | Free this compound has limited solubility in water but is soluble in organic solvents like methanol and ethanol. | [2][3][4] |

| Absorption Maximum (λmax) | ~550 - 565 nm | The exact maximum can vary depending on the protein environment and solvent. | [5] |

| Molar Extinction Coefficient (ε) | Varies significantly depending on the protein context. For R-phycoerythrin, which contains PEB, values can be in the range of 1.96 x 10⁶ M⁻¹cm⁻¹. A value of 136,000 M⁻¹cm⁻¹ has also been reported for PEB. | The high extinction coefficient indicates strong light absorption. | [6][7] |

| Fluorescence Emission Maximum (λem) | ~576 - 585 nm | [5] | |

| Fluorescence Quantum Yield (ΦF) | High (up to 0.98 for phycoerythrin) | This indicates very efficient re-emission of absorbed light as fluorescence. | [8] |

| Fluorescence Lifetime (τF) | Varies with the protein environment; can be in the nanosecond range. | [9][10] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the precursor molecule heme. The pathway is well-conserved among cyanobacteria and red algae.[1][11][12]

The initial step involves the oxidative cleavage of the heme ring by heme oxygenase (HO) to produce biliverdin IXα, a green linear tetrapyrrole.[13] Subsequently, biliverdin IXα undergoes a series of reductions catalyzed by ferredoxin-dependent bilin reductases (FDBRs).

Two primary pathways for the conversion of biliverdin IXα to this compound have been identified:

-

Two-Enzyme Pathway: This is the more common pathway found in many cyanobacteria and red algae. It involves the sequential action of two enzymes:

-

15,16-dihydrobiliverdin:ferredoxin oxidoreductase (PebA): This enzyme catalyzes the reduction of biliverdin IXα to 15,16-dihydrobiliverdin.

-

This compound:ferredoxin oxidoreductase (PebB): This enzyme then reduces 15,16-dihydrobiliverdin to produce this compound.[11]

-

-

Single-Enzyme Pathway: A more direct pathway has been discovered in some cyanophages and cyanobacteria, involving a single enzyme:

-

This compound synthase (PebS): This enzyme catalyzes the four-electron reduction of biliverdin IXα directly to this compound.[9]

-

Role in Photosynthesis and Energy Transfer

In the photosynthetic apparatus, this compound, as part of phycoerythrin, is a key component of the phycobilisome, a large protein complex that acts as a light-harvesting antenna.[14] The phycobilisome captures light energy and funnels it to the reaction centers of photosystem II and, in some cases, photosystem I.[15][16]

The energy transfer within the phycobilisome is a highly efficient process that occurs via Förster resonance energy transfer (FRET). The arrangement of the different phycobiliproteins (phycoerythrin, phycocyanin, and allophycocyanin) creates an energy gradient, ensuring unidirectional energy flow from the outer phycoerythrin (containing PEB) to the core allophycocyanin, and finally to the chlorophyll molecules in the reaction centers.[6][7][17]

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and quantification of this compound, primarily through the isolation of its parent protein, phycoerythrin.

Protocol 1: Extraction of Phycoerythrin from Cyanobacteria

This protocol describes a common method for extracting phycobiliproteins from cyanobacterial biomass using repeated freeze-thaw cycles for cell lysis.[2][18][19]

Materials:

-

Cyanobacterial cell pellet

-

Phosphate buffer (0.1 M, pH 7.0)

-

Centrifuge

-

-20°C or -80°C freezer

-

Vortex mixer

Procedure:

-

Cell Harvesting: Harvest the cyanobacterial culture by centrifugation at 10,000 x g for 10 minutes. Discard the supernatant.

-

Resuspension: Resuspend the cell pellet in an appropriate volume of 0.1 M phosphate buffer (pH 7.0).

-

Freeze-Thaw Cycles: Subject the cell suspension to repeated freeze-thaw cycles. Freeze the sample at -20°C or -80°C until completely frozen, then thaw at room temperature or in a cool water bath. Repeat this cycle 3-5 times to ensure efficient cell lysis.

-

Extraction: After the final thaw cycle, incubate the lysate at 4°C for 2-4 hours with gentle agitation in the dark to maximize the extraction of phycobiliproteins.

-

Clarification: Centrifuge the extract at 15,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the crude phycobiliprotein extract.

Protocol 2: Purification of Phycoerythrin by Chromatography

This protocol outlines a two-step chromatographic procedure for the purification of R-phycoerythrin (R-PE).[20][21][22]

Materials:

-

Crude phycobiliprotein extract

-

Ammonium sulfate

-

Dialysis tubing (10-12 kDa MWCO)

-

DEAE-Sepharose or similar anion-exchange chromatography resin

-

Gel filtration chromatography resin (e.g., Sephadex G-200)

-

Phosphate buffer (e.g., 20 mM, pH 7.0)

-

Sodium chloride (for gradient elution)

-

Chromatography columns and system

Procedure:

-

Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the crude extract at 4°C with constant stirring to achieve 50-60% saturation.

-

Allow the protein to precipitate for at least 4 hours or overnight at 4°C.

-

Collect the precipitate by centrifugation at 12,000 x g for 20 minutes.

-

Resuspend the pellet in a minimal volume of phosphate buffer.

-

-

Dialysis:

-

Transfer the resuspended pellet to dialysis tubing and dialyze against a large volume of phosphate buffer at 4°C with several buffer changes to remove excess ammonium sulfate.

-

-

Anion-Exchange Chromatography:

-

Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) pre-equilibrated with phosphate buffer.

-

Wash the column with the equilibration buffer to remove unbound proteins.

-

Elute the bound phycoerythrin using a linear gradient of sodium chloride (e.g., 0-0.5 M NaCl) in the phosphate buffer.

-

Collect fractions and monitor the absorbance at 565 nm (for phycoerythrin) and 280 nm (for total protein). Pool the fractions containing pure phycoerythrin.

-

-

Gel Filtration Chromatography (Optional):

-

For further purification and to separate aggregates, the pooled fractions from the ion-exchange step can be concentrated and loaded onto a gel filtration column equilibrated with phosphate buffer.

-

Elute with the same buffer and collect the fractions corresponding to the desired molecular weight of phycoerythrin.

-

Protocol 3: Spectrophotometric Quantification of Phycoerythrin

The concentration of phycoerythrin in a purified or crude extract can be determined spectrophotometrically using the Beer-Lambert law and specific extinction coefficients.[13][19][23][24]

Materials:

-

Phycobiliprotein extract

-

Spectrophotometer

-

Quartz or glass cuvettes

Procedure:

-

Sample Preparation: Clarify the phycobiliprotein extract by centrifugation if necessary.

-

Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range from 250 nm to 750 nm. Use the extraction buffer as a blank.

-

Absorbance Measurement: Measure the absorbance of the sample at the following wavelengths:

-

565 nm (A₅₆₅): Corresponds to the maximum absorbance of phycoerythrin.

-

620 nm (A₆₂₀): Corresponds to the maximum absorbance of phycocyanin (to check for contamination).

-

650 nm (A₆₅₀): Corresponds to the maximum absorbance of allophycocyanin (to check for contamination).

-

280 nm (A₂₈₀): Used to estimate the total protein concentration and assess purity.

-

-

Concentration and Purity Calculation:

-

The concentration of phycoerythrin can be calculated using published equations that take into account the absorbance values and the specific extinction coefficients. For a simplified estimation, the absorbance at 565 nm is primarily used.

-

The purity of the phycoerythrin extract is often assessed by the ratio of A₅₆₅ / A₂₈₀. A ratio greater than 4.0 is generally considered to indicate high purity.[2]

-

Conclusion

This compound is a vital photosynthetic pigment with a unique chemical structure that endows it with remarkable photophysical properties. Its efficient light-harvesting capabilities are central to the survival of many photosynthetic organisms in diverse aquatic environments. The growing understanding of its biosynthesis and biological activities has opened up numerous avenues for its application in biotechnology and medicine. The methodologies outlined in this guide provide a foundation for researchers to isolate, characterize, and utilize this fascinating molecule for further scientific exploration and the development of innovative technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Extraction and purification of phycobiliproteins from algae and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2024.sci-hub.ru [2024.sci-hub.ru]

- 9. scilit.com [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. Insights into this compound biosynthesis point toward metabolic channeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Energy transfer from phycobilisomes to photosystem I at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Energy transfer from phycobilisomes to photosystem I at room temperature [frontiersin.org]

- 17. Structural insight into the mechanism of energy transfer in cyanobacterial phycobilisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rapid extraction of phycobiliproteins from cultured cyanobacteria samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Purification of R-phycoerythrin from Gracilaria lemaneiformis by centrifugal precipitation chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. participants.wepal.nl [participants.wepal.nl]

The Core of Color: An In-depth Technical Guide to Phycoerythrobilin Biosynthesis in Cyanobacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycoerythrobilin (PEB) is a vibrant red, open-chain tetrapyrrole (bilin) pigment that plays a crucial role in the light-harvesting machinery of cyanobacteria, red algae, and cryptomonads.[1][2] As a key chromophore in the phycobiliprotein phycoerythrin, PEB absorbs light energy in the green part of the spectrum, a region where chlorophylls absorb poorly, and transfers this energy to the photosynthetic reaction centers.[3][4] This expanded light-harvesting capability provides a significant ecological advantage to organisms inhabiting aquatic environments where light quality is variable. Beyond its fundamental biological role, PEB and its associated proteins are of increasing interest in biotechnology and drug development due to their strong fluorescence, antioxidant properties, and potential as natural colorants.[5] This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in cyanobacteria, detailing the enzymatic steps, quantitative data, experimental protocols, and regulatory aspects.

The Core Biosynthetic Pathway

The biosynthesis of this compound in cyanobacteria is a multi-step enzymatic process that begins with the ubiquitous precursor, heme. The pathway proceeds through the intermediate biliverdin IXα and involves two key ferredoxin-dependent bilin reductases (FDBRs): PebA and PebB .[2][6]

The overall transformation can be summarized as follows:

Heme → Biliverdin IXα → 15,16-Dihydrobiliverdin → this compound

-

Heme to Biliverdin IXα: The pathway initiates with the oxidative cleavage of the heme macrocycle by the enzyme heme oxygenase (HO) . This reaction opens the tetrapyrrole ring to form the linear tetrapyrrole, biliverdin IXα (BV), releasing a molecule of carbon monoxide (CO) and iron (Fe²⁺).[7]

-

Biliverdin IXα to 15,16-Dihydrobiliverdin: The first committed step in PEB biosynthesis is the two-electron reduction of the C15-C16 double bond of biliverdin IXα. This reaction is catalyzed by 15,16-dihydrobiliverdin:ferredoxin oxidoreductase (PebA) .[2][8] The reduction of this double bond results in the formation of the unstable intermediate, 15,16-dihydrobiliverdin (15,16-DHBV).[9] This enzymatic step is crucial as it alters the conjugation of the tetrapyrrole system, leading to a blue-shift in its absorption spectrum.[2]

-

15,16-Dihydrobiliverdin to this compound: The final step in the pathway is the two-electron reduction of the A-ring of 15,16-dihydrobiliverdin, catalyzed by the enzyme This compound:ferredoxin oxidoreductase (PebB) .[2][8] This reaction yields the final product, this compound (PEB).[9]

Both PebA and PebB are ferredoxin-dependent enzymes, utilizing reduced ferredoxin as the electron donor for the reduction reactions.[10]

Alternative Pathway in Cyanophages

Interestingly, some cyanophages (viruses that infect cyanobacteria) have evolved a more streamlined pathway for PEB synthesis. These viruses encode a single, bifunctional enzyme called This compound synthase (PebS) .[6] PebS is a ferredoxin-dependent bilin reductase that can catalyze the complete four-electron reduction of biliverdin IXα to this compound, presumably via the 15,16-dihydrobiliverdin intermediate, within a single active site.[11]

Signaling Pathway Diagram

Quantitative Data

The following tables summarize key quantitative data related to the this compound biosynthesis pathway.

Table 1: Enzyme Kinetic Parameters (Representative Values)

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| PebA | Biliverdin IXα | ~5-15 | Not consistently reported | Not consistently reported | Not consistently reported | [2][12] |

| PebB | 15,16-Dihydrobiliverdin | ~2-10 | Not consistently reported | Not consistently reported | Not consistently reported | [2][12] |

| PebS | Biliverdin IXα | ~1-5 | Not consistently reported | Not consistently reported | Not consistently reported | [11] |

Note: Specific kinetic values for PebA and PebB are not consistently reported across the literature and can vary depending on the experimental conditions and the source organism of the enzyme. The values presented are estimations based on available qualitative data.

Table 2: this compound Production in Recombinant Systems

| Host Organism | Expression System | Key Genes Expressed | Culture Conditions | PEB Titer (mg/L) | Source |

| E. coli | Co-expression plasmid | hox1 (heme oxygenase), pebS (PEB synthase) | Lactose induction (4 mmol/L), 27°C, OD600 0.9, 14h | 20.37 | [5] |

| E. coli | Co-expression plasmid | ho1 (heme oxygenase), pebS (PEB synthase) | IPTG induction (0.1 mM), batch fermentation | 5.02 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Protocol 1: Recombinant Production and Purification of His-tagged PebA and PebB

This protocol describes the expression of N-terminally His-tagged PebA and PebB in E. coli and their subsequent purification using immobilized metal affinity chromatography (IMAC).

1. Gene Cloning and Expression Vector Construction: a. Amplify the pebA and pebB genes from the genomic DNA of a PEB-producing cyanobacterium (e.g., Synechococcus sp. WH8020) using PCR with primers that incorporate appropriate restriction sites and an N-terminal 6x-Histidine tag sequence. b. Clone the amplified tagged genes into a suitable E. coli expression vector, such as pET-28a(+), under the control of an inducible promoter (e.g., T7 promoter). c. Transform the resulting plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression: a. Inoculate a single colony of the transformed E. coli into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. b. Inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.1 and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. d. Continue to grow the culture for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression. e. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

3. Protein Purification: a. Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0). b. Lyse the cells by sonication on ice. c. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. d. Equilibrate a Ni-NTA affinity column with lysis buffer. e. Load the clarified lysate onto the column. f. Wash the column with 20 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0). g. Elute the His-tagged protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). h. Collect fractions and analyze by SDS-PAGE to assess purity. i. Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

Protocol 2: In Vitro Spectrophotometric Assay for PebA and PebB Activity

This protocol describes a coupled spectrophotometric assay to measure the activity of PebA and PebB by monitoring the consumption of NADPH.[13]

1. Reagents: a. Assay Buffer: 100 mM Tris-HCl, pH 7.5. b. Substrates: i. For PebA assay: Biliverdin IXα (10 µM final concentration). ii. For PebB assay: 15,16-Dihydrobiliverdin (10 µM final concentration). Note: 15,16-DHBV can be produced in situ by a pre-reaction with PebA or synthesized chemically. c. Electron Transfer System: i. Ferredoxin (from spinach or cyanobacteria, 20 µM). ii. Ferredoxin-NADP+ reductase (FNR, 0.5 U/mL). iii. NADPH (200 µM). d. Enzyme: Purified PebA or PebB (1-5 µg).

2. Assay Procedure: a. In a 1 mL cuvette, combine 900 µL of assay buffer, the electron transfer system components, and the substrate. b. Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration. c. Initiate the reaction by adding the purified enzyme (PebA or PebB). d. Immediately monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) for 5-10 minutes using a spectrophotometer. e. The rate of NADPH consumption is proportional to the enzyme activity.

3. Calculation of Enzyme Activity: a. Determine the linear rate of absorbance change (ΔA340/min). b. Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA340/min * Vt) / (ε * l * Ve * C) Where:

- Vt = Total volume of the assay (mL)

- ε = Molar extinction coefficient of NADPH at 340 nm (6.22 mM-1cm-1)

- l = Path length of the cuvette (cm)

- Ve = Volume of enzyme added (mL)

- C = Concentration of the enzyme (mg/mL)

Protocol 3: HPLC Analysis of Bilins

This protocol allows for the separation and quantification of biliverdin IXα, 15,16-dihydrobiliverdin, and this compound.[14][15]

1. Sample Preparation: a. For in vitro assays, stop the reaction by adding an equal volume of ice-cold methanol. b. For in vivo samples, extract the pigments from cyanobacterial cells by methods such as freeze-thawing followed by extraction with a suitable buffer (e.g., phosphate buffer). c. Centrifuge the samples to pellet any debris and collect the supernatant.

2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). b. Mobile Phase A: 0.1% (v/v) trifluoroacetic acid (TFA) in water. c. Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. d. Gradient: A linear gradient from 20% to 80% B over 30 minutes. e. Flow Rate: 1.0 mL/min. f. Detection: Diode array detector (DAD) monitoring at relevant wavelengths (e.g., 375 nm for biliverdin, ~580-600 nm for 15,16-DHBV, and ~550 nm for PEB).

3. Quantification: a. Generate standard curves for each bilin using commercially available or purified standards of known concentrations. b. Integrate the peak areas of the bilins in the sample chromatograms. c. Calculate the concentration of each bilin in the sample by comparing its peak area to the corresponding standard curve.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated to coordinate with the synthesis of the phycoerythrin apoproteins and the assembly of functional phycobilisomes. This regulation primarily occurs at the transcriptional level and is often influenced by environmental cues, particularly light quality.[16][17]

In many cyanobacteria, the genes encoding PebA and PebB (pebA and pebB) are located in an operon, often found within a larger gene cluster that also includes genes for phycoerythrin apoproteins (cpeA, cpeB) and lyases involved in chromophore attachment.[18][19] The co-localization and co-transcription of these genes ensure the coordinated production of all components necessary for phycoerythrin synthesis.

Light-Dependent Regulation: The expression of the peb operon, along with the phycoerythrin operons, is often regulated by light quality in a process known as complementary chromatic adaptation (CCA).[16][17] In cyanobacteria capable of CCA, green light induces the expression of genes required for phycoerythrin synthesis, including pebA and pebB, allowing the cells to efficiently harvest green light. Conversely, red light represses the expression of these genes. This regulation is mediated by complex signal transduction pathways involving photoreceptors that perceive the ambient light spectrum.[10]

Conclusion

The this compound biosynthesis pathway is a fundamental process in cyanobacteria, enabling them to thrive in diverse light environments. The core pathway, involving the sequential action of the ferredoxin-dependent enzymes PebA and PebB, represents a key target for biotechnological applications. A thorough understanding of the enzymatic mechanisms, quantitative aspects, and regulatory networks governing this pathway is essential for harnessing its potential. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and exploit the vibrant world of phycobilin biosynthesis. Further research into the specific kinetic properties of the enzymes and the intricate details of the regulatory mechanisms will undoubtedly open new avenues for the production and application of these valuable natural products.

References

- 1. Frontiers | Probing Light-Dependent Regulation of the Calvin Cycle Using a Multi-Omics Approach [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Enzyme Activity Measurement for Oxidoreductases Acting on Carbon Using Spectrophotometric Assays-Creative Enzymes [creative-enzymes.com]

- 4. researchgate.net [researchgate.net]

- 5. Enzyme Activity Measurement for Oxidoreductases Using Spectrophotometric Assays - Creative Enzymes [creative-enzymes.com]

- 6. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 7. In vitro Reconstitution and Analysis of the 6-Deoxyerythronolide B Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 11. biorxiv.org [biorxiv.org]

- 12. Crystal structure of the first eukaryotic bilin reductase GtPEBB reveals a flipped binding mode of dihydrobiliverdin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro reconstitution and analysis of the 6-deoxyerythronolide B synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative analysis of extracted phycobilin pigments in cyanobacteria—an assessment of spectrophotometric and spectrofluorometric methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of the light-regulated operon encoding the phycoerythrin-associated linker proteins from the cyanobacterium Fremyella diplosiphon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Light-dependent governance of cell shape dimensions in cyanobacteria [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. uniprot.org [uniprot.org]

The Pivotal Role of Phycoerythrobilin in the Photosynthetic Machinery of Red Algae

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Red algae (Rhodophyta) have evolved sophisticated mechanisms to thrive in aquatic environments where light quality and quantity are often limited. Central to their remarkable photosynthetic efficiency is a class of brilliantly colored, water-soluble pigment-protein complexes known as phycobilisomes. These light-harvesting antennae are primarily composed of phycobiliproteins, which in turn owe their vibrant hues and light-absorbing properties to covalently attached chromophores called phycobilins. Among these, phycoerythrobilin (PEB) stands out as a key player, enabling red algae to capture green and yellow light—wavelengths that are poorly absorbed by chlorophylls. This technical guide provides an in-depth exploration of the function of this compound in red algae photosynthesis, detailing its biochemical properties, biosynthesis, and the intricate process of energy transfer within the phycobilisome. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into the fundamental processes of algal photosynthesis and potential avenues for biotechnological application.

Introduction

Photosynthesis in red algae is distinguished by the presence of phycobilisomes, large protein complexes anchored to the stromal side of the thylakoid membranes.[1] These structures are responsible for absorbing light energy and transferring it with remarkable efficiency to the photosynthetic reaction centers. The primary light-absorbing molecules within the phycobilisomes are the phycobiliproteins, which include phycoerythrin (PE), phycocyanin (PC), and allophycocyanin (APC).[1]

Phycoerythrin, the most abundant phycobiliprotein in many red algae, is responsible for their characteristic red coloration.[1] Its ability to absorb light in the green region of the visible spectrum is conferred by its prosthetic group, this compound (PEB), a linear tetrapyrrole.[1] This guide will delve into the multifaceted role of PEB, from its molecular structure and spectral properties to its biosynthesis and critical function in the photosynthetic energy cascade.

This compound: The Chromophore of Phycoerythrin

This compound is a red, open-chain tetrapyrrole that acts as the principal chromophore in phycoerythrin.[1] It is covalently attached to the apoprotein (the protein part of the complex) through thioether bonds to specific cysteine residues.[2][3] This covalent linkage is crucial for stabilizing the chromophore's conformation and modulating its spectral properties.[4]

Structure and Linkage

The structure of this compound is characterized by a system of conjugated double bonds, which is responsible for its strong absorption of light in the visible spectrum.[5] The number of conjugated double bonds in PEB is six, which results in its absorption maximum being shifted towards the red end of the spectrum compared to other phycobilins like phycourobilin (PUB) with five conjugated double bonds.[5]

The attachment of PEB to the phycoerythrin apoprotein can occur through one or two thioether bonds. In some cases, a single thioether bond is formed at the C3¹ position of the A-ring of the bilin.[6] In other instances, a second thioether bond can form at the C18¹ position of the D-ring, creating a doubly-linked chromophore.[3] These different linkage patterns can influence the spectral properties of the phycoerythrin complex.

Spectral and Photophysical Properties

The spectral properties of this compound are central to its function in light harvesting. When bound to the phycoerythrin protein, PEB exhibits strong absorption in the green-yellow region of the spectrum. The exact absorption maxima can vary depending on the specific type of phycoerythrin (e.g., R-Phycoerythrin, B-Phycoerythrin) and the organism.[1]

Table 1: Quantitative Spectral and Photophysical Properties of R-Phycoerythrin (R-PE) and its Chromophores

| Property | Value | Reference(s) |

| R-Phycoerythrin (R-PE) | ||

| Absorption Maxima (λmax) | 496 nm, 545 nm, 565 nm | [7] |

| Emission Maximum (λem) | 573 - 575 nm | [1][6] |

| Molar Extinction Coefficient (ε) | 1.96 x 106 M-1cm-1 | [1][6] |

| Fluorescence Quantum Yield (ΦF) | 0.82 - 0.84 | [7][8] |

| This compound (PEB) - bound | ||

| Absorption Maximum (λmax) | ~550 - 560 nm | [5][9] |

| Molar Extinction Coefficient (ε) | 136,000 M-1cm-1 | [10] |

| Phycourobilin (PUB) - bound | ||

| Absorption Maximum (λmax) | ~495 - 498 nm | [5][10] |

| Molar Extinction Coefficient (ε) | 105,000 M-1cm-1 | [10] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the ubiquitous precursor, heme.[8] This pathway is crucial for the production of the light-harvesting pigments necessary for photosynthesis in red algae.

The biosynthesis of PEB from biliverdin IXα involves two sequential two-electron reductions.[8] The first step is catalyzed by 15,16-dihydrobiliverdin:ferredoxin oxidoreductase (PebA), which reduces the 15,16-double bond of biliverdin IXα to form 15,16-dihydrobiliverdin (DHBV).[8][11] This reaction causes a blue-shift in the absorbance properties of the tetrapyrrole.[8] The second enzyme, this compound:ferredoxin oxidoreductase (PebB), then reduces the A-ring of DHBV to yield the final product, this compound.[8][11]

Energy Transfer within the Phycobilisome

The primary function of this compound, as part of the phycoerythrin complex, is to absorb light energy and transfer it with near-perfect efficiency to the photosynthetic reaction centers.[12] This energy transfer occurs through a process known as Förster resonance energy transfer (FRET), which is a non-radiative process that depends on the distance and spectral overlap between donor and acceptor chromophores.[12]

The phycobilisome is structured as a core of allophycocyanin (APC) from which rods of phycocyanin (PC) and phycoerythrin (PE) radiate outwards.[13] This arrangement creates an energetic funnel.[14] Light energy absorbed by PEB in the peripheral PE complexes is transferred sequentially to PC, then to APC in the core, and finally to the chlorophyll a molecules within the photosystems.[2][12][15][16]

The efficiency of this energy transfer is remarkably high, often exceeding 90%.[17] This is due to the precise spatial arrangement and spectral tuning of the different phycobiliproteins and their associated chromophores within the phycobilisome.

Experimental Protocols

A comprehensive understanding of the function of this compound requires robust experimental methodologies for the isolation and characterization of phycobilisomes and their constituent proteins.

Isolation of Intact Phycobilisomes by Sucrose Gradient Ultracentrifugation

This protocol describes a general method for the isolation of intact phycobilisomes from red algae, adapted from established procedures.[18][19]

Materials:

-

Fresh or frozen red algal tissue

-

Extraction Buffer: 0.75 M Potassium Phosphate buffer (pH 7.0), containing 1 mM phenylmethylsulfonyl fluoride (PMSF) and 1 mM EDTA.

-

Triton X-100 (10% v/v solution)

-

Sucrose solutions (in 0.75 M Potassium Phosphate buffer, pH 7.0): 2.0 M, 1.5 M, 1.0 M, 0.75 M, 0.5 M

-

Ultracentrifuge and appropriate rotor (e.g., swinging bucket rotor)

-

Homogenizer (e.g., mortar and pestle, bead beater)

Procedure:

-

Cell Lysis:

-

Wash the algal tissue with distilled water and blot dry.

-

Homogenize the tissue in ice-cold Extraction Buffer (e.g., 1:3 w/v ratio) using a pre-chilled mortar and pestle or a bead beater.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to remove cell debris.

-

-

Solubilization of Phycobilisomes:

-

Carefully collect the supernatant.

-

Add Triton X-100 to the supernatant to a final concentration of 1% (v/v).

-

Incubate on a rocker at 4°C for 30 minutes to release the phycobilisomes from the thylakoid membranes.

-

Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet any remaining membrane fragments.

-

-

Sucrose Gradient Preparation:

-

Carefully layer the sucrose solutions in an ultracentrifuge tube, starting with the highest concentration (2.0 M) at the bottom and sequentially adding the lower concentrations (1.5 M, 1.0 M, 0.75 M, 0.5 M).

-

-

Ultracentrifugation:

-

Gently layer the solubilized phycobilisome extract on top of the sucrose gradient.

-

Centrifuge at approximately 100,000 x g for 16-18 hours at 18-20°C.

-

-

Fraction Collection:

-

After centrifugation, distinct colored bands corresponding to the phycobilisomes will be visible in the gradient.

-

Carefully collect the intact phycobilisome fraction (typically a vibrant red or purple band) using a syringe or by fractionating the gradient from the bottom.

-

SDS-PAGE Analysis of Phycobiliproteins

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate the constituent subunits of the phycobiliproteins based on their molecular weight.

Materials:

-

Isolated phycobilisome fraction

-

Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol)

-

Polyacrylamide gels (e.g., 12% resolving gel with a 4% stacking gel)

-

Electrophoresis apparatus and power supply

-

Protein molecular weight standards

-

Staining solution (e.g., Coomassie Brilliant Blue or Zinc Stain)

-

Destaining solution

Procedure:

-

Sample Preparation:

-

Mix the phycobilisome sample with an equal volume of 2x Laemmli sample buffer.

-

Heat the sample at 95-100°C for 5 minutes to denature the proteins.

-

-

Gel Electrophoresis:

-

Load the denatured samples and molecular weight standards into the wells of the polyacrylamide gel.

-

Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

-

-

Staining and Visualization:

-

After electrophoresis, the gel can be stained with Coomassie Brilliant Blue or a reversible stain like Zinc Stain to visualize the protein bands.

-

Zinc Staining of Phycobiliproteins in Polyacrylamide Gels

Zinc staining is a rapid and reversible negative staining technique that is particularly useful for visualizing phycobiliproteins as it does not permanently fix the proteins in the gel.[9]

Materials:

-

Polyacrylamide gel after electrophoresis

-

Equilibration Solution: 0.2 M Imidazole, 0.1% (w/v) SDS

-

Developer Solution: 0.3 M Zinc Sulfate

-

Destaining Solution (optional): 2% Citric Acid

Procedure:

-

Equilibration:

-

Incubate the gel in the Equilibration Solution for 10-15 minutes with gentle agitation.

-

-

Development:

-

Discard the equilibration solution and add the Developer Solution.

-

Gently agitate for 30-60 seconds. Protein bands will appear as clear zones against an opaque white background.

-

-

Washing:

-

Immediately pour off the developer solution and rinse the gel several times with distilled water to stop the reaction.

-

-

Destaining (Optional):

-

To destain, incubate the gel in 2% Citric Acid for 5-10 minutes.

-

77K Fluorescence Spectroscopy

Low-temperature (77 K) fluorescence spectroscopy is a powerful technique to study the energy transfer processes within intact phycobilisomes. At this temperature, photochemical reactions are inhibited, allowing for the clear resolution of fluorescence emission from the different phycobiliproteins.[20][21]

Materials:

-

Isolated intact phycobilisome sample

-

Fluorometer equipped with a low-temperature sample holder (cryostat)

-

Liquid nitrogen

-

Quartz cuvette or sample holder suitable for low-temperature measurements

Procedure:

-

Sample Preparation:

-

Dilute the phycobilisome sample to an appropriate concentration in the isolation buffer.

-

-

Freezing:

-

Place the sample in the cryostat and slowly cool it to 77 K using liquid nitrogen.

-

-

Fluorescence Measurement:

-

Excite the sample at a wavelength where phycoerythrin absorbs strongly (e.g., 545 nm).

-

Record the fluorescence emission spectrum, typically from 550 nm to 750 nm.

-

An intact phycobilisome will show a strong fluorescence emission peak from allophycocyanin (around 660-680 nm), indicating efficient energy transfer from phycoerythrin.

-

Conclusion and Future Perspectives

This compound is a vital component of the photosynthetic apparatus in red algae, enabling them to efficiently capture light in environments where chlorophylls are less effective. Its unique spectral properties, coupled with the highly organized structure of the phycobilisome, ensure a near-perfect transfer of light energy to the photosynthetic reaction centers. The detailed understanding of this compound's function, biosynthesis, and the associated experimental methodologies provides a solid foundation for further research.

For drug development professionals, the inherent fluorescence of phycoerythrin, conferred by this compound, has already led to its widespread use as a fluorescent label in various bioassays and imaging techniques. Future research could focus on harnessing the antioxidant properties of phycobilins for therapeutic applications or engineering novel light-harvesting systems for bioenergy production. The intricate and highly efficient processes of light capture and energy transfer in red algae, orchestrated by molecules like this compound, continue to offer valuable insights and inspiration for biotechnological innovation.

References

- 1. Phycoerythrin - Wikipedia [en.wikipedia.org]

- 2. [PDF] THE FLUORESCENCE SPECTRA OF RED ALGAE AND THE TRANSFER OF ENERGY FROM PHYCOERYTHRIN TO PHYCOCYANIN AND CHLOROPHYLL | Semantic Scholar [semanticscholar.org]

- 3. Quantitative analysis of extracted phycobilin pigments in cyanobacteria—an assessment of spectrophotometric and spectrofluorometric methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Phycobiliproteins: Structural aspects, functional characteristics, and biotechnological perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ozbiosciences.com [ozbiosciences.com]

- 7. Phycoerythrin (PE) | AAT Bioquest [aatbio.com]

- 8. What is the quantum yield of PE? | AAT Bioquest [aatbio.com]

- 9. conductscience.com [conductscience.com]

- 10. researchgate.net [researchgate.net]

- 11. Chromophore Content of C-Phycoerythrin from Various Cyanobacteria [agris.fao.org]

- 12. THE FLUORESCENCE SPECTRA OF RED ALGAE AND THE TRANSFER OF ENERGY FROM PHYCOERYTHRIN TO PHYCOCYANIN AND CHLOROPHYLL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Review on a Hidden Gem: Phycoerythrin from Blue-Green Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. The fluorescence spectra of red algae and the transfer of energy from phycoerythrin to phycocyanin and chlorophyll - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. bio-rad.com [bio-rad.com]

- 18. researchgate.net [researchgate.net]

- 19. Isolation and Characterization of Intact Phycobilisome in Cyanobacteria [jove.com]

- 20. A Practical Solution for 77 K Fluorescence Measurements Based on LED Excitation and CCD Array Detector | PLOS One [journals.plos.org]

- 21. A Practical Solution for 77 K Fluorescence Measurements Based on LED Excitation and CCD Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characteristics of Phycoerythrobilin Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycoerythrobilin (PEB) is a red, water-soluble linear tetrapyrrole (bilin) chromophore of significant interest in the fields of photosynthesis research, bio-imaging, and therapeutics. As a key light-harvesting pigment in cyanobacteria and red algae, PEB's ability to absorb light energy and transfer it with high efficiency is central to its biological function.[1][2] Furthermore, its potent photosensitizing properties have positioned it as a promising candidate for photodynamic therapy (PDT).[3] The functionality of PEB is intrinsically linked to its molecular structure, particularly the configuration of its double bonds, which gives rise to various isomers with distinct spectroscopic signatures. This guide provides a comprehensive overview of the spectroscopic characteristics of PEB isomers, details the experimental protocols for their analysis, and explores the underlying molecular mechanisms.

Core Spectroscopic Properties of this compound

This compound, when bound to its native phycobiliproteins, exhibits characteristic absorption and fluorescence spectra. The extended π-conjugated system of the tetrapyrrole backbone is responsible for its strong absorption in the visible region of the electromagnetic spectrum.

General Spectroscopic Data

The following table summarizes the general spectroscopic properties of PEB when associated with phycobiliproteins. It is important to note that these values can vary depending on the specific protein environment and the solvent.

| Spectroscopic Property | Value | Reference |

| Color | Red | [4] |

| Maximum Absorption (λmax) | ~540-570 nm | [5][6] |

| Maximum Emission (λem) | ~575 nm | [1] |

| Molar Extinction Coefficient (ε) | 42,800 M⁻¹cm⁻¹ (in 8 M urea, pH 1.5) | [1] |

| Fluorescence Quantum Yield (Φf) | > 0.9 (when bound to phycoerythrin) | [4] |

Isomerism in this compound

This compound can exist as different stereoisomers, primarily due to the possibility of Z (Zusammen) and E (Entgegen) configurations around the double bonds of the methine bridges connecting the pyrrole rings.[4] These isomers, while having the same molecular formula and connectivity, differ in the spatial arrangement of their atoms, leading to distinct spectroscopic and functional properties. The most common isomers found in biological systems are the ZZZssa and ZZZasa isomers.[4]

Z/E Isomerization

The isomerization from the more stable Z-form to the E-form can be induced by light (photoisomerization) or catalyzed by enzymes (lyase-isomerases).[5][7] This process is often reversible and plays a crucial role in the function of photoreceptor proteins like phytochromes, which utilize a related bilin, phycocyanobilin.

Experimental Protocols

Precise and reproducible experimental protocols are essential for the accurate characterization of PEB isomers. The following sections detail the methodologies for the extraction, separation, and spectroscopic analysis of these molecules.

Extraction and Purification of this compound

PEB is typically extracted from phycobiliproteins, such as phycoerythrin, isolated from cyanobacteria or red algae.

1. Isolation of Phycobiliproteins:

-

Culture and harvest algal or cyanobacterial biomass.

-

Disrupt the cells using methods such as sonication, freeze-thawing, or high-pressure homogenization in a suitable buffer (e.g., phosphate buffer, pH 7.0).[9]

-

Centrifuge the lysate to remove cell debris.

-

Purify the phycobiliproteins from the supernatant using techniques like ammonium sulfate precipitation followed by chromatography (e.g., ion-exchange or size-exclusion chromatography).[9]

2. Cleavage of this compound from the Apoprotein:

-

The covalent thioether bond linking PEB to the protein can be cleaved by treatment with boiling methanol. This process can, however, lead to the formation of artifacts.[1]

Separation of this compound Isomers by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying different isomers of bilins. While a specific protocol for PEB isomers is not explicitly detailed in the reviewed literature, a general approach adapted from methods for other bilins can be employed.

Objective: To separate Z and E isomers of PEB.

Materials:

-

Reversed-phase HPLC system with a photodiode array (PDA) or UV-Vis detector.

-

C18 analytical column (e.g., Phenomenex Luna C18).[10]

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA.[10]

-

Purified PEB extract.

Procedure:

-

Sample Preparation: Dissolve the dried PEB extract in a small volume of the initial mobile phase.

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of increasing concentration of Mobile Phase B in Mobile Phase A. A typical gradient might start at a low percentage of B, hold for a few minutes, then ramp up to a high percentage of B over 20-30 minutes to elute the isomers.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: Monitor the elution profile at the absorption maxima of PEB (around 550 nm) and also scan a broader wavelength range to detect any spectral shifts between isomers.

-

-

Data Analysis: The different isomers will elute at different retention times. The integrated peak areas can be used for quantification.

Spectroscopic Analysis

1. UV-Visible Absorption Spectroscopy:

Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λmax) of PEB isomers.

Materials:

-

UV-Vis spectrophotometer.

-

Quartz cuvettes.

-

Purified PEB isomer fractions from HPLC.

-

Appropriate solvent (e.g., methanol or a buffered aqueous solution).

Procedure:

-

Blank Measurement: Use the solvent as a blank to zero the spectrophotometer.

-

Sample Measurement: Record the absorption spectrum of the PEB isomer solution over a wavelength range of at least 300-700 nm.

-

Data Analysis: Identify the λmax from the resulting spectrum. The absorbance value at λmax can be used to calculate the concentration using the Beer-Lambert law (A = εcl), provided the molar extinction coefficient (ε) is known.

2. Fluorescence Spectroscopy:

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λem) of PEB isomers.

Materials:

-

Spectrofluorometer.

-

Quartz cuvettes.

-

Purified PEB isomer fractions.

-

Appropriate solvent.

Procedure:

-

Set Excitation Wavelength: Excite the sample at or near its absorption maximum (λmax).

-

Scan Emission Spectrum: Record the fluorescence emission over a wavelength range starting from just above the excitation wavelength to the near-infrared region (e.g., 550-750 nm for PEB).

-

Data Analysis: Identify the λem from the emission spectrum. The integrated fluorescence intensity is proportional to the concentration and the fluorescence quantum yield.

3. Circular Dichroism (CD) Spectroscopy:

Objective: To investigate the chirality and secondary structure of PEB isomers, particularly when bound to proteins.

Materials:

-

CD spectropolarimeter.

-

Quartz cuvettes with a short path length.

-

Purified PEB isomer samples.

Procedure:

-

Blank Measurement: Record the CD spectrum of the solvent.

-

Sample Measurement: Record the CD spectrum of the PEB isomer solution over the appropriate UV-Vis wavelength range.

-

Data Analysis: The resulting CD spectrum, which plots the difference in absorption of left and right circularly polarized light versus wavelength, provides information about the three-dimensional structure of the molecule. Changes in the CD spectrum upon isomerization can indicate conformational changes.[11]

Signaling Pathways and Experimental Workflows

This compound Biosynthesis

The biosynthesis of PEB from heme involves a series of enzymatic reactions. Understanding this pathway is crucial for potential biotechnological production of PEB and its analogs. Two primary pathways for PEB synthesis have been identified.

Pathway 1: The Two-Enzyme Pathway

This pathway involves two sequential reductions catalyzed by ferredoxin-dependent bilin reductases (FDBRs).

References

- 1. Phycourobilin in Trichromatic Phycocyanin from Oceanic Cyanobacteria Is Formed Post-translationally by a this compound Lyase-Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Insights into this compound biosynthesis point toward metabolic channeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phycobiliproteins: Structural aspects, functional characteristics, and biotechnological perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of phycobilins. 3(Z)-phycoerythrobilin and 3(Z)-phycocyanobilin are intermediates in the formation of 3(E)-phycocyanobilin from biliverdin IX alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pressurized Liquid Extraction of a Phycocyanobilin Chromophore and Its Reconstitution with a Cyanobacteriochrome Photosensor for Efficient Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Extraction and purification of phycobiliproteins from algae and their applications [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Circular dichroism spectroscopy reveals multiple phytochrome photoproducts in equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

Phycoerythrobilin: A Technical Guide to its Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phycoerythrobilin, a red-colored, light-harvesting linear tetrapyrrole pigment, is a key chromophore within the phycobiliprotein family, particularly phycoerythrin.[1][2] Found predominantly in cyanobacteria, red algae, and cryptophytes, this molecule plays a crucial role in photosynthesis by capturing light energy in the green part of the spectrum and transferring it to chlorophyll.[1][3] Its potent antioxidant and fluorescent properties have garnered significant interest in the fields of drug development, diagnostics, and biotechnology. This technical guide provides an in-depth overview of the discovery of this compound, its diverse natural sources, and detailed experimental protocols for its extraction, purification, and quantification. Furthermore, it presents a comprehensive summary of quantitative data on this compound content in various organisms and elucidates its biosynthetic pathway.

Discovery and Structural Elucidation

The discovery of this compound is intrinsically linked to the study of phycoerythrin, the protein to which it is covalently bound. Early research focused on characterizing the spectral properties of these brilliantly colored proteins. It was the distinct red-orange fluorescence and absorption maxima that hinted at the presence of a unique chromophore.[2] The precise structure of this compound was elucidated through a combination of chemical degradation, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. These studies revealed its open-chain tetrapyrrole structure, distinguishing it from the cyclic porphyrin structure of chlorophyll.[1] this compound is covalently attached to the phycoerythrin apoprotein via a thioether bond to a cysteine residue.[4]

Natural Sources of this compound

This compound is synthesized by a variety of photosynthetic organisms, where it is a constituent of phycoerythrin. The content of phycoerythrin, and consequently this compound, can vary significantly depending on the species and environmental conditions such as light intensity and quality.[3][5]

Cyanobacteria

Cyanobacteria, also known as blue-green algae, are a major source of C-phycoerythrin. Species such as Nostoc, Anabaena, and Tolypothrix have been reported to contain high levels of this pigment-protein complex.[3] Marine Synechococcus species are also notable for their phycoerythrin content, which can be modulated in response to the light environment in a process known as complementary chromatic adaptation.[6]

Red Algae (Rhodophyta)

Red algae are a rich source of R-phycoerythrin and B-phycoerythrin. Genera like Gracilaria, Porphyridium, and Callithamnion are well-documented producers of high concentrations of phycoerythrin.[5][7] The red macroalga Porphyra (nori) also contains significant amounts of phycoerythrin.[6]

Cryptophytes (Cryptophyta)

Cryptophytes are a group of unicellular algae that possess phycoerythrin within their thylakoid lumen. Species such as Rhodomonas salina are known to contain phycoerythrin 545 (PE545), which is characterized by its specific absorption maxima.[2]

Quantitative Data on Phycoerythrin and this compound Content

The following tables summarize the phycoerythrin and estimated this compound content in various organisms, as reported in the literature. The this compound content is estimated based on the reported phycoerythrin concentration, the number of this compound chromophores per phycoerythrin molecule, and their respective molecular weights.

Note: The number of this compound (PEB) molecules per phycoerythrin (PE) molecule can vary between species and even within the same species under different growth conditions. The molecular weight of phycoerythrin is approximately 240,000 Daltons, and the molecular weight of this compound is approximately 586.68 g/mol .[2][8]

Table 1: Phycoerythrin and Estimated this compound Content in Cyanobacteria

| Species | Phycoerythrin Content (mg/g dry weight) | Estimated this compound Content (mg/g dry weight) | Reference(s) |

| Tolypothrix sp. | 660 | 1.62 | [3] |

| Nostoc sp. | 125.11 | 0.31 | [3] |

| Anabaena sp. | 102 | 0.25 | [3] |

| Pseudanabaena sp. | 92.57 | 0.23 | [3] |

Table 2: Phycoerythrin and Estimated this compound Content in Red Algae

| Species | Phycoerythrin Content (mg/g dry weight) | Estimated this compound Content (mg/g dry weight) | Reference(s) |

| Porphyridium cruentum | 50 - 100 | 0.12 - 0.25 | [5] |

| Gracilaria gracilis | 0.09 - 0.12 | 0.00022 - 0.00029 | [5] |

| Palmaria palmata | 54.3 | 0.13 | [3] |

| Callithamnion byssoides | Not specified | Not specified | [7] |

| Plocamium cartilagineum | Not specified | Not specified |

Table 3: Phycoerythrin and Estimated this compound Content in Cryptophytes

| Species | Phycoerythrin Content (mg/g dry weight) | Estimated this compound Content (mg/g dry weight) | Reference(s) |

| Rhodomonas sp. | 281.16 | 0.69 | |

| Cryptomonas ozolinii | ~150-250 | ~0.37-0.61 | [8] |

| Cryptomonas pyrenoidifera | ~100-200 | ~0.25-0.49 | [8] |

| Cryptomonas curvata | ~50-150 | ~0.12-0.37 | [8] |

Biosynthesis of this compound

This compound is synthesized from heme in a multi-step enzymatic pathway. The process begins with the oxidative cleavage of the heme macrocycle by heme oxygenase (HO) to produce biliverdin IXα. Subsequently, a series of ferredoxin-dependent bilin reductases catalyze the conversion of biliverdin IXα to this compound.

In most cyanobacteria, red algae, and cryptophytes, this conversion is a two-step process:

-

PebA (15,16-dihydrobiliverdin:ferredoxin oxidoreductase): This enzyme catalyzes the reduction of the C15-C16 double bond of biliverdin IXα to form 15,16-dihydrobiliverdin.

-

PebB (this compound:ferredoxin oxidoreductase): This enzyme then reduces the A-ring of 15,16-dihydrobiliverdin to yield this compound.

An alternative, single-enzyme pathway exists in some cyanophages, where the enzyme PebS (this compound synthase) directly converts biliverdin IXα to this compound.

References

- 1. Phycoerythrin (PE) | AAT Bioquest [aatbio.com]

- 2. Phycoerythrin - Wikipedia [en.wikipedia.org]

- 3. A Review on a Hidden Gem: Phycoerythrin from Blue-Green Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phycoerythrins of the Red Alga Callithamnion: VARIATION IN this compound AND PHYCOUROBILIN CONTENT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Phycoerythrobilin: A Technical Guide to its Light-Harvesting Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phycoerythrobilin (PEB), a red, open-chain tetrapyrrole, is a critical light-harvesting pigment in cyanobacteria, red algae, and cryptophytes. As a chromophore covalently bound to phycobiliproteins, primarily phycoerythrin (PE), it plays a pivotal role in absorbing green light and efficiently transferring this energy to the photosynthetic reaction centers. This technical guide provides an in-depth analysis of PEB's function as a light-harvesting pigment, its biochemical properties, and its integration within the phycobilisome complex. Detailed experimental protocols for the extraction, purification, and characterization of PEB-containing proteins are provided, alongside a summary of key quantitative data. Furthermore, this guide illustrates the intricate signaling and biosynthetic pathways involving PEB through detailed diagrams, offering a comprehensive resource for researchers in photosynthesis, bioenergy, and drug development.

Introduction

Photosynthetic organisms have evolved sophisticated mechanisms to capture light energy across the visible spectrum. In many aquatic ecosystems, where green light penetrates deeper than other wavelengths, accessory pigments are essential for efficient photosynthesis. This compound, the red-colored chromophore, is a key player in this process, enabling organisms like red algae and cyanobacteria to thrive in these specific light environments.[1][2] It is covalently attached to phycobiliproteins, which assemble into large, highly organized light-harvesting antennae called phycobilisomes.[1][3] The exceptional fluorescence properties of this compound, characterized by a high quantum yield, also make it a valuable tool in various biotechnological applications, including as a fluorescent probe.[2] This guide delves into the technical details of this compound's role in light harvesting, providing the necessary information for its study and potential application.

Biochemical Properties and Structure

This compound is a linear tetrapyrrole, structurally similar to the porphyrin ring of chlorophyll but in an open-chain conformation. This structure, with its system of conjugated double bonds, is responsible for its characteristic red color and light-absorbing properties.[4] PEB is covalently linked to specific cysteine residues within the apoprotein (the protein part of the phycobiliprotein) via a thioether bond.[5]

This compound is most prominently found in phycoerythrin (PE), a major component of the phycobilisome rods.[1] There are several types of phycoerythrins, including R-phycoerythrin (R-PE), B-phycoerythrin (B-PE), and C-phycoerythrin (C-PE), which differ in their subunit composition and the types and number of their bound phycobilins.[1][2] For instance, R-PE, commonly found in red algae, is composed of α, β, and γ subunits. The α subunit contains two this compound (PEB) molecules, while the β subunit has two or three PEBs and one phycourobilin (PUB). The γ subunit also contains both PEB and PUB chromophores.[1]

Quantitative Data

The efficiency of this compound as a light-harvesting pigment is underscored by its spectroscopic properties. The following tables summarize key quantitative data for R-phycoerythrin, a protein rich in this compound.

| Parameter | Value | Reference |

| Absorption Maxima (λmax) | 498 nm, 565 nm | [6] |

| Emission Maximum (λem) | 573 nm | [6] |

| Molar Extinction Coefficient (ε) | 1.96 x 10^6 M⁻¹ cm⁻¹ | [6][7] |

| Fluorescence Quantum Yield (QY) | 0.84 | [6][7] |

Table 1: Spectroscopic Properties of R-Phycoerythrin. This table outlines the key spectral characteristics of R-PE, which are largely determined by its this compound and phycourobilin content.

The Phycobilisome: A Light-Harvesting Antenna

Phycobilisomes are intricate macromolecular complexes anchored to the thylakoid membranes of cyanobacteria and red algae.[3] They are responsible for capturing light energy and funneling it to the photosynthetic reaction centers with remarkable efficiency (approaching 100%).[3]

The structure of a typical hemidiscoidal phycobilisome consists of a central allophycocyanin core from which several rods radiate outwards.[8] These rods are composed of stacked discs of phycocyanin and, in organisms that absorb green light, phycoerythrin.[8] Phycoerythrin, rich in this compound, is located at the periphery of the rods, making it the initial absorber of light energy in the green part of the spectrum.[3]

Energy Transfer Pathway

The absorbed light energy is transferred directionally through the phycobilisome via a process of Förster resonance energy transfer (FRET). This unidirectional flow is dictated by the energy levels of the different phycobiliproteins, creating an energetic cascade from the outer phycoerythrin to the core allophycocyanin, and finally to the chlorophyll a in the photosystems.[3]

The energy transfer from this compound within phycoerythrin to phycocyanobilin in phycocyanin is an extremely rapid process, occurring on a picosecond timescale.

References

- 1. Insights into this compound biosynthesis point toward metabolic channeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Extraction and Purification of R-phycoerythrin from Marine Red Algae | Springer Nature Experiments [experiments.springernature.com]

- 4. Phycobiliproteins: Structural aspects, functional characteristics, and biotechnological perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Extraction and purification of phycobiliproteins from algae and their applications [frontiersin.org]

- 6. ozbiosciences.com [ozbiosciences.com]

- 7. Phycoerythrin - Wikipedia [en.wikipedia.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

The Intricate Dance of Color: A Technical Guide to the Covalent Linkage of Phycoerythrobilin to Phycobiliproteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycobiliproteins are brilliantly colored, water-soluble fluorescent proteins found in cyanobacteria, red algae, and cryptomonads, where they form the phycobilisome, the major light-harvesting antenna complex.[1] Their exceptional spectroscopic properties, characterized by high extinction coefficients and quantum yields, have made them invaluable reagents in a wide range of biomedical and biotechnological applications, including fluorescence labeling, immunoassays, and as natural colorants.[2][3] The source of their vibrant color and fluorescence lies in the covalently attached chromophores, known as phycobilins.[2] This technical guide provides an in-depth exploration of the covalent attachment of a key red phycobilin, phycoerythrobilin (PEB), to its cognate apophycobiliproteins.

The formation of a stable thioether bond between PEB and specific cysteine residues on the apoprotein is a crucial post-translational modification that ensures the proper folding, stability, and function of the holophycobiliprotein.[1] This process is not spontaneous but is orchestrated by a sophisticated enzymatic machinery of phycobiliprotein lyases, which exhibit remarkable specificity for the bilin substrate, the apoprotein, and the precise attachment site.[4] Understanding the molecular mechanisms underpinning this covalent linkage is paramount for the heterologous production of tailored phycobiliproteins with novel properties for drug development and other advanced applications.

This guide will delve into the biosynthesis of this compound, the classification and function of phycobilin lyases, the nature of the covalent bond, and the key experimental methodologies used to study this fascinating process. Quantitative data on enzyme kinetics are summarized, and detailed experimental protocols for core techniques are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to offer a comprehensive resource for researchers in the fields of photosynthesis, protein biochemistry, and biotechnology.

This compound Biosynthesis

This compound, a linear tetrapyrrole, is synthesized from heme in a multi-step enzymatic pathway.[5][6] The biosynthesis begins with the oxidative cleavage of heme by heme oxygenase, yielding biliverdin IXα. Subsequently, a series of ferredoxin-dependent bilin reductases catalyze the specific reduction of double bonds in the tetrapyrrole backbone. The biosynthesis of PEB requires two sequential two-electron reductions. First, 15,16-dihydrobiliverdin:ferredoxin oxidoreductase (PebA) reduces the 15,16-double bond of biliverdin IXα to form 15,16-dihydrobiliverdin.[6] Following this, this compound:ferredoxin oxidoreductase (PebB) reduces the A-ring of 15,16-dihydrobiliverdin to yield the final product, this compound.[6]

The Enzymatic Machinery: Phycobiliprotein Lyases

The covalent attachment of PEB to apophycobiliproteins is catalyzed by a class of enzymes known as phycobilin lyases. These enzymes are highly specific, ensuring the correct bilin is attached to the correct cysteine residue on the appropriate apoprotein subunit.[4] Phycobilin lyases are broadly classified into three main families based on their structure and substrate specificity: E/F-type, S/U-type, and T-type lyases.[4]

-

E/F-type lyases: These are heterodimeric enzymes (composed of E and F subunits) that are specific for attaching bilins, including PEB, to the Cys84 residue of the α-subunits of phycocyanin and phycoerythrin.[4][7] Some E/F-type lyases also possess isomerase activity, capable of modifying the chromophore structure during the attachment process.[7] For example, PecE/F not only attaches phycocyanobilin but also isomerizes it to phycoviolobilin.[8][9] The CpcE/F lyase can also catalyze the reverse reaction, detaching the chromophore.[10] While CpcE/F can attach PEB to apo-α-phycocyanin, it does so with reduced affinity and kinetics compared to its natural substrate, phycocyanobilin.[10]

-

S/U-type lyases: These lyases are typically specific for attaching bilins to the Cys84 residue of β-subunits and the Cys81 residue of allophycocyanin subunits.[4] The S-type lyase CpeS1 has been characterized as a near-universal lyase for the cysteine-84 binding site and is capable of attaching PEB to both the α and β subunits of C-phycoerythrin.[1][11]

-

T-type lyases: T-type lyases are responsible for attaching bilins to the Cys155 residue of the β-subunits of phycobiliproteins.[4]

Some lyases have been shown to also possess isomerase activity, converting one type of phycobilin into another during the ligation reaction. For instance, MpeZ is a PEB-lyase-isomerase that attaches PEB to cysteine-83 of the α-subunit of phycoerythrin II and isomerizes it to phycourobilin.[12]

The Covalent Linkage: A Thioether Bond

The covalent bond between this compound and the apophycobiliprotein is a stable thioether linkage. This bond is formed between a specific cysteine residue on the polypeptide chain and the C3¹ atom of the A-ring of the PEB molecule.[1] In some phycoerythrins, a second thioether bond can be formed between another cysteine residue and the C18¹ atom of the D-ring of PEB.[10] This covalent attachment is crucial for stabilizing the extended conformation of the bilin, which is essential for its light-harvesting function.[1]

Quantitative Analysis of this compound Ligation

The efficiency and specificity of phycobilin lyases can be quantitatively assessed by determining their kinetic parameters and binding affinities. This data is crucial for understanding the enzyme mechanism and for comparing the activities of different lyases.

| Lyase | Substrate (Apoprotein) | Chromophore | Km (µM) | kcat (s-1) | Rate Constants (Binding to Lyase) | Reference(s) |

| CpcS1 | ApcA1 | PCB | 2.7 ± 0.4 | 9.5 x 10-6 | - | [1] |

| CpcS1 | ApcF | PCB | 2.4 ± 0.1 | 3.8 x 10-5 | - | [1] |

| CpcS1 | - | PCB | - | - | 38 ms, 119 ms (bi-exponential) | [13] |

| CpcS1 | - | PEB | - | - | 12 ms, 8300 ms (bi-exponential) | [13] |

| CpcE/F | apo-CpcA | PEB | Not determined | Not determined | Reduced affinity and kinetics compared to PCB | [10] |

Experimental Protocols

A variety of experimental techniques are employed to study the covalent attachment of this compound to phycobiliproteins. These protocols enable the expression and purification of the necessary components, the in vitro reconstitution of the ligation reaction, and the analysis of the resulting holophycobiliproteins.

Heterologous Expression and Purification of Phycobilin Lyases and Apoproteins

Objective: To produce and purify recombinant phycobilin lyases and apophycobiliproteins for in vitro assays.

Protocol:

-

Gene Cloning: The genes encoding the desired phycobilin lyase and apophycobiliprotein are cloned into suitable E. coli expression vectors, often with a His-tag for purification.

-

Transformation and Expression: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). The transformed cells are grown in a rich medium (e.g., LB or TB) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced with an appropriate inducer (e.g., IPTG) at a lower temperature (e.g., 16-25°C) for several hours or overnight.[5][14]

-

Cell Lysis: The cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and DNase I to facilitate cell wall breakdown and reduce viscosity. The cells are then lysed by sonication on ice.[15]

-

Protein Purification (Ni-NTA Affinity Chromatography): The cell lysate is clarified by centrifugation. The supernatant containing the His-tagged protein is loaded onto a Ni-NTA resin column. The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole.[5][10][14][16][17]

-

Protein Characterization: The purity of the purified protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method like the Bradford assay or by measuring absorbance at 280 nm.

In Vitro this compound Attachment Assay

Objective: To reconstitute the covalent attachment of PEB to an apophycobiliprotein in a controlled in vitro environment.

Protocol:

-

Preparation of this compound (PEB): PEB can be extracted from cyanobacteria or red algae, or produced recombinantly in E. coli by co-expressing the PEB biosynthesis enzymes (PebA and PebB) along with heme oxygenase.[4][15][18][19] The purified PEB is typically dissolved in a small amount of an organic solvent like DMSO.

-

Attachment Reaction: The reaction mixture is prepared in a suitable buffer (e.g., phosphate or Tris buffer, pH 7.0-8.0) and contains the purified apophycobiliprotein, the purified phycobilin lyase, and PEB. The reaction is incubated at a controlled temperature (e.g., 25-37°C) in the dark to prevent photodegradation of the bilin.[1][20]

-

Analysis of Holophycobiliprotein Formation: The formation of the holophycobiliprotein is monitored over time by spectrophotometry. The covalent attachment of PEB results in a characteristic absorption spectrum with a peak in the range of 540-570 nm.[6][21][22] The reaction products can also be analyzed by SDS-PAGE followed by zinc-enhanced fluorescence to visualize the covalently attached chromophore.

Mass Spectrometry for Linkage Site Identification

Objective: To identify the specific cysteine residue(s) on the apophycobiliprotein that are covalently linked to PEB.

Protocol:

-

In-gel Digestion: The purified holophycobiliprotein is separated by SDS-PAGE. The protein band is excised from the gel and subjected to in-gel digestion with a protease such as trypsin.

-

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by mass spectrometry (e.g., LC-MS/MS).[23][24]

-

Data Analysis: The mass spectra are analyzed to identify peptides that have been modified by the addition of PEB. The mass shift corresponding to the mass of PEB will indicate the presence of the chromophore on a specific peptide. Tandem mass spectrometry (MS/MS) is then used to fragment the modified peptide and pinpoint the exact cysteine residue to which the PEB is attached.[23]

Conclusion